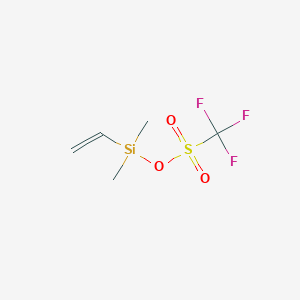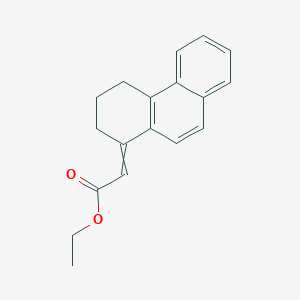
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydrophenanthrene-1(2H)-one, which serves as the key intermediate.
Formation of the Ylidene Group: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ylidene group.
Esterification: The final step involves the esterification of the ylidene intermediate with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of 3,4-dihydrophenanthrene-1(2H)-one are synthesized using optimized reaction conditions.
Efficient Catalysis: The Wittig reaction and esterification steps are carried out using efficient catalysts to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane or alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of ethyl (3,4-dihydrophenanthren-1-yl)acetate or corresponding alcohols.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
科学的研究の応用
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate can be compared with other phenanthrene derivatives, such as:
3,4-Dihydro-2H-phenanthren-1-one: A key intermediate in the synthesis of this compound, with similar structural features but different functional groups.
Phenanthrene-1-carboxylic acid: A carboxylic acid derivative with distinct chemical properties and applications.
Phenanthrene-1,2-dione:
特性
CAS番号 |
112467-95-5 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
ethyl 2-(3,4-dihydro-2H-phenanthren-1-ylidene)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6,8,10-12H,2,5,7,9H2,1H3 |
InChIキー |
ABWLEVNKHPCTLO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCCC2=C1C=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


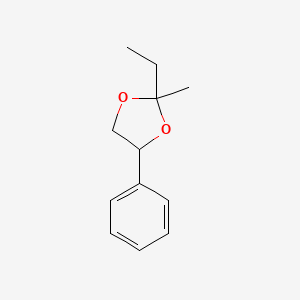

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
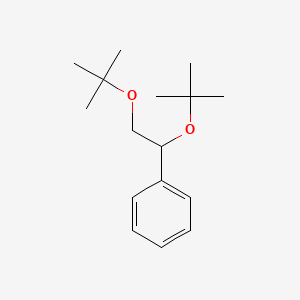
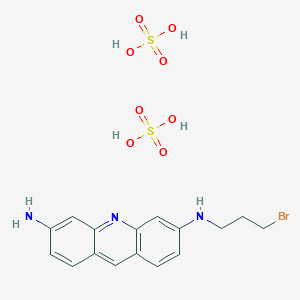
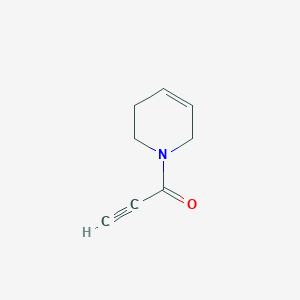
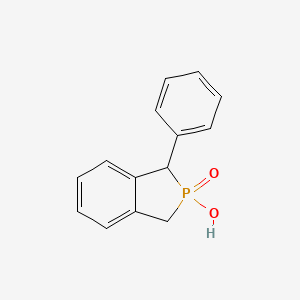
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
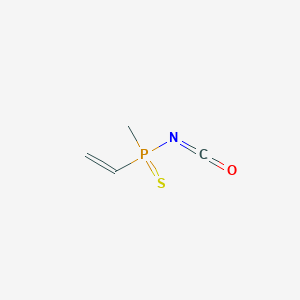


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
